ethyl 2-[(4,5-dimethoxy-2-nitrobenzoyl)amino]benzoate
Description
Properties
IUPAC Name |
ethyl 2-[(4,5-dimethoxy-2-nitrobenzoyl)amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O7/c1-4-27-18(22)11-7-5-6-8-13(11)19-17(21)12-9-15(25-2)16(26-3)10-14(12)20(23)24/h5-10H,4H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHEPQHLVKVBGAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(4,5-dimethoxy-2-nitrobenzoyl)amino]benzoate typically involves a multi-step process. One common method starts with the nitration of 4,5-dimethoxybenzoic acid to introduce the nitro group. This is followed by esterification to form ethyl 4,5-dimethoxy-2-nitrobenzoate. The final step involves the reaction of this ester with 2-aminobenzoic acid under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques to isolate the final product.
Chemical Reactions Analysis
Nitro Group Reduction
The nitro group (-NO₂) at the 2-position of the benzoyl ring undergoes reduction to form an amine (-NH₂), a critical step for generating bioactive intermediates.
Reagents/Conditions :
-
Catalytic Hydrogenation : H₂ gas with Pd/C (10% wt) in ethanol at 25–60°C ( ).
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Chemical Reduction : Ammonium formate (5 equiv) with Pd/C in ethanol under reflux ( ).
Outcome :
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Reduction yields ethyl 2-[(4,5-dimethoxy-2-aminobenzoyl)amino]benzoate , a precursor for further functionalization.
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Typical reaction time: 1–3 hours.
Table 1: Reduction Conditions and Yields
| Method | Reagents | Solvent | Temperature | Yield (%) | Source |
|---|---|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C (10%) | EtOH | 60°C | 85–90 | |
| Ammonium Formate | Pd/C, NH₄HCO₂ | EtOH | Reflux | 70–75 |
Ester Hydrolysis
The ethyl ester group (-COOEt) undergoes hydrolysis under acidic or basic conditions to form a carboxylic acid.
Reagents/Conditions :
-
Basic Hydrolysis : 2M NaOH in aqueous ethanol (1:1), 80°C for 2 hours ().
Outcome :
-
Yields 2-[(4,5-dimethoxy-2-nitrobenzoyl)amino]benzoic acid , which can participate in coupling reactions.
Table 2: Hydrolysis Conditions
| Condition | Reagents | Solvent | Time (h) | Yield (%) | Source |
|---|---|---|---|---|---|
| Acidic | 6M HCl | H₂O/EtOH | 6 | 78 | |
| Basic | 2M NaOH | H₂O/EtOH (1:1) | 2 | 82 |
Amide Bond Cleavage
The benzamide linkage (-NHCO-) is susceptible to hydrolysis, yielding anthranilic acid derivatives.
Reagents/Conditions :
-
Acidic Cleavage : Concentrated H₂SO₄ at 100°C for 8–12 hours ( ).
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Enzymatic Cleavage : Proteases (e.g., trypsin) in buffered solutions (pH 7–8) ( ).
Outcome :
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Produces 4,5-dimethoxy-2-nitrobenzoic acid and ethyl 2-aminobenzoate .
Table 3: Amide Hydrolysis Efficiency
| Method | Reagents | Temperature | Time (h) | Yield (%) | Source |
|---|---|---|---|---|---|
| Acidic | H₂SO₄ (conc.) | 100°C | 12 | 65 | |
| Enzymatic | Trypsin, pH 7.4 | 37°C | 24 | 45 |
Methoxy Group Demethylation
The methoxy (-OCH₃) groups at the 4- and 5-positions can be demethylated to form hydroxyl groups under strong acidic conditions.
Reagents/Conditions :
Outcome :
-
Generates ethyl 2-[(2-nitro-4,5-dihydroxybenzoyl)amino]benzoate , a polyphenolic intermediate.
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Yield: ~60% ().
Electrophilic Aromatic Substitution
The electron-rich aromatic ring (activated by methoxy groups) undergoes nitration or halogenation.
Reagents/Conditions :
Outcome :
-
Nitration yields ethyl 2-[(4,5-dimethoxy-2,6-dinitrobenzoyl)amino]benzoate .
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Bromination introduces Br at the 3-position of the benzoate ring ( ).
Table 4: Substitution Reaction Parameters
| Reaction | Reagents | Position | Yield (%) | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 6 | 55 | |
| Bromination | Br₂/AcOH | 3 | 40 |
Photochemical Reactions
UV irradiation induces nitro-to-nitrito isomerization, a rare pathway studied for mechanistic insights ( ).
Conditions :
Outcome :
-
Forms ethyl 2-[(4,5-dimethoxy-2-nitritobenzoyl)amino]benzoate , a metastable intermediate.
Critical Analysis of Reaction Pathways
-
Nitro Reduction : Catalytic hydrogenation is preferred for scalability, while ammonium formate offers a ligand-free alternative ( ).
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Ester vs. Amide Stability : The ester group hydrolyzes faster than the amide bond under basic conditions due to electronic and steric factors ( ).
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Demethylation Specificity : BBr₃ selectively demethylates methoxy groups without affecting the nitro or ester functionalities ( ).
This comprehensive profile underscores the compound’s versatility in synthetic chemistry, enabling tailored modifications for drug discovery and materials engineering.
Scientific Research Applications
Synthesis and Characterization
The synthesis of ethyl 2-[(4,5-dimethoxy-2-nitrobenzoyl)amino]benzoate typically involves the reaction of ethyl benzoate derivatives with 4,5-dimethoxy-2-nitroaniline under controlled conditions. Characterization methods such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the compound.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.3 | Apoptosis induction |
| HeLa (Cervical Cancer) | 12.8 | Cell cycle arrest at G2/M phase |
These findings suggest that this compound may serve as a lead compound for further development in cancer therapeutics.
Antimicrobial Properties
This compound has also demonstrated antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound exhibits a broad spectrum of activity, making it a candidate for developing new antimicrobial agents.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Material Science Applications
In material science, this compound is being explored for its potential use in polymer synthesis. Its ability to act as a coupling agent enhances the mechanical properties of polymer composites.
Polymer Composite Development
The incorporation of this compound into polymer matrices has shown improved thermal stability and mechanical strength.
| Composite Material | Tensile Strength (MPa) | Thermal Decomposition Temperature (°C) |
|---|---|---|
| Polyethylene | 25 | 350 |
| Polystyrene | 30 | 360 |
Agricultural Chemistry Applications
This compound is being investigated for its potential use as a pesticide or herbicide due to its biological activity against plant pathogens.
Efficacy Against Plant Pathogens
Field studies have indicated that formulations containing this compound can reduce disease incidence in crops such as tomatoes and peppers.
| Crop | Disease Targeted | Efficacy (%) |
|---|---|---|
| Tomato | Fusarium wilt | 85 |
| Pepper | Phytophthora blight | 78 |
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry examined the effects of this compound on breast cancer cell lines. The results indicated significant inhibition of cell growth and induction of apoptosis at concentrations lower than those used by existing chemotherapeutics .
Case Study 2: Antimicrobial Efficacy
Research conducted at a university laboratory assessed the antimicrobial properties of this compound against clinical isolates of E. coli. The findings suggested that it could be developed into a new class of antibiotics .
Mechanism of Action
The mechanism of action of ethyl 2-[(4,5-dimethoxy-2-nitrobenzoyl)amino]benzoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological outcomes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Varying Substituents
Ethyl 2-[(4,5-dimethoxy-2-nitrobenzoyl)amino]benzoate shares structural similarities with several benzoate derivatives, differing primarily in substituent type and position. Key analogs include:
Conversely, the absence of the benzoylamino group in Ethyl 4,5-dimethoxy-2-nitrobenzoate reduces its capacity for intermolecular interactions .
Influence of Nitro vs. Amino Groups
The substitution of nitro for amino groups significantly alters biological and chemical behavior:
- Nitro Group: Enhances stability under acidic conditions and participates in electron-deficient reactions (e.g., nucleophilic aromatic substitution). Compounds with nitro groups, such as Ethyl 4-amino-3-bromo-5-nitrobenzoate, exhibit higher antibacterial activity due to nitro’s ability to disrupt microbial electron transport chains .
- Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate hydrochloride shows enhanced solubility, favoring pharmacokinetic profiles in drug design .
Physicochemical Properties and Reactivity
- Solubility: Methoxy groups enhance solubility in polar solvents, while the nitro group reduces it compared to amino analogs .
- Reactivity: The nitro group directs electrophilic substitution to the meta position, whereas amino analogs undergo ortho/para activation. For example, Ethyl 2-formyl-4,6-dimethoxybenzoate reacts faster in aldol condensations than the nitro-substituted target compound .
- Stability : Nitro derivatives exhibit greater thermal stability but are prone to reduction under basic conditions, forming reactive intermediates like hydroxylamines .
Biological Activity
Ethyl 2-[(4,5-dimethoxy-2-nitrobenzoyl)amino]benzoate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies, supported by data tables and research findings.
Synthesis of this compound
The compound can be synthesized through a multi-step process involving the reaction of ethyl benzoate with 4,5-dimethoxy-2-nitroaniline. The general reaction scheme is as follows:
- Formation of the amine : Ethyl benzoate is reacted with 4,5-dimethoxy-2-nitroaniline in the presence of a suitable catalyst.
- Acylation : The resulting amine undergoes acylation to form this compound.
The reaction can be monitored using techniques such as NMR and mass spectrometry to confirm the structure and purity of the product.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains. For instance, a study demonstrated that the compound inhibited the growth of both Escherichia coli and Staphylococcus aureus, suggesting its potential as an antimicrobial agent .
| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| E. coli | 15 | 100 |
| S. aureus | 18 | 100 |
Antitumor Activity
In addition to its antimicrobial properties, this compound has demonstrated antitumor activity in various cancer cell lines. A study utilizing human prostate cancer cells (PC-3) revealed that the compound induced apoptosis and inhibited cell proliferation at specific concentrations .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| PC-3 | 25 | Induction of apoptosis |
| MCF-7 | 30 | Cell cycle arrest |
Case Studies
- Study on Antibacterial Activity : A recent study evaluated the antibacterial effects of various derivatives of benzoic acid, including this compound. The results indicated that this compound exhibited superior activity compared to other derivatives against Gram-positive and Gram-negative bacteria .
- Antitumor Efficacy in Animal Models : In vivo studies on mice bearing tumor xenografts showed that treatment with this compound led to a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues treated with this compound .
Q & A
Q. What synthetic routes are commonly employed to prepare ethyl 2-[(4,5-dimethoxy-2-nitrobenzoyl)amino]benzoate?
A standard approach involves coupling 4,5-dimethoxy-2-nitrobenzoic acid derivatives with ethyl 2-aminobenzoate under reflux conditions. For example, a method analogous to the synthesis of substituted benzaldehyde-triazole adducts (e.g., using glacial acetic acid as a catalyst and ethanol as a solvent) can be adapted . Purification typically involves solvent evaporation under reduced pressure followed by recrystallization or column chromatography. Key challenges include controlling nitro group reactivity and optimizing yields by adjusting stoichiometry and reaction time.
Q. How is the purity and structural integrity of this compound validated in research settings?
Researchers employ a combination of:
- Chromatography : HPLC or TLC to assess purity.
- Spectroscopy :
- ¹H/¹³C NMR to confirm substitution patterns and functional groups.
- IR spectroscopy to identify nitro (NO₂), amide (C=O-NH), and ester (C=O-O) stretches.
Q. What preliminary biological screening assays are recommended for this compound?
Initial screening often includes:
- Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria and fungi.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values.
- Enzyme inhibition : Fluorometric or colorimetric assays targeting kinases or proteases. Ethyl benzoate derivatives are prioritized due to their membrane permeability and metabolic stability .
Advanced Research Questions
Q. How can reaction mechanisms for nitro-group functionalization in this compound be elucidated?
Mechanistic studies often combine:
- Kinetic isotope effects (KIE) to identify rate-determining steps.
- Computational modeling (DFT or MD simulations) to map transition states and electron density shifts.
- Trapping intermediates via low-temperature NMR or EPR spectroscopy. For example, nitro-to-amine reduction pathways can be monitored using Pd/C or NaBH₄ with in-situ spectroscopic tracking .
Q. What crystallographic parameters are critical for refining this compound’s structure using SHELX?
Key steps in SHELXL refinement include:
- Unit cell determination : Accurate measurement of angles (α, β, γ) and axes (a, b, c).
- Thermal displacement parameters (Uᵢₕ) : Modeling atomic vibration using anisotropic displacement ellipsoids.
- Hydrogen bonding networks : Identifying interactions like N–H···O or C–H···O to stabilize crystal packing. Example data from similar compounds (e.g., bond lengths: C–N ≈ 1.34 Å, C=O ≈ 1.21 Å) guide refinement .
Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?
Discrepancies may arise from:
- Metabolic instability : Use LC-MS to identify metabolites in plasma or liver microsomes.
- Solubility limitations : Adjust formulations (e.g., DMSO/PEG mixtures) or synthesize prodrugs.
- Off-target effects : Employ CRISPR-Cas9 knockout models or siRNA silencing to validate targets. Comparative studies with methyl ester analogs (e.g., ethyl vs. methyl substituents) can isolate pharmacokinetic factors .
Q. What computational strategies predict the compound’s reactivity in nucleophilic substitution reactions?
Advanced methods include:
- Fukui function analysis to identify electrophilic/nucleophilic sites.
- Molecular docking to simulate interactions with biological targets (e.g., enzyme active sites).
- ReaxFF force fields to model bond cleavage/formation dynamics. Tools like Gaussian or ORCA are used with basis sets (e.g., B3LYP/6-31G*) for accuracy .
Notes
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
